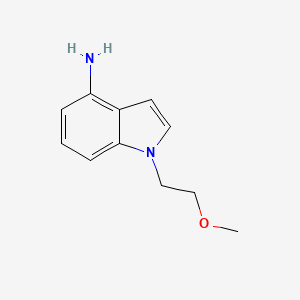
1-(2-methoxyethyl)-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-1H-indol-4-amine, also known as MEIA, is a chemical compound that belongs to the indoleamine family. MEIA has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields.
Scientific Research Applications
Novel Synthetic Pathways and Derivatives
One area of research involves the development of novel synthetic pathways for creating amines, which are fundamental motifs in bioactive natural products and pharmaceuticals. For example, a one-pot aminobenzylation of aldehydes with toluenes has been introduced, providing rapid access to a wide array of 1,2-diarylethylamine derivatives. These derivatives can be transformed into 2-aryl-substituted indoline derivatives via Buchwald–Hartwig amination, highlighting a method that could potentially be applied to the synthesis of 1-(2-methoxyethyl)-1H-indol-4-amine related compounds (Wang et al., 2018).
Catalytic Processes and Chemical Transformations
The catalytic amination of methoxy(hetero)arenes with amine nucleophiles, including indoline and aminopyridine derivatives, has been efficiently catalyzed by organic superbases. This catalytic reaction is effective for the transformation of electron-deficient methoxyarenes possessing diverse functionalities, indicating a potential route for the functionalization of this compound or its analogs (Shigeno et al., 2019).
Anticancer and Antimicrobial Properties
Compounds containing the indole moiety, similar to this compound, have been studied for their potential anticancer and antimicrobial properties. For instance, palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and evaluated for their structures and cytotoxicity against various cancer cell lines. These studies suggest that derivatives of this compound could be explored for their therapeutic potential (Ghani & Mansour, 2011).
Molecular Structures and Chemical Analysis
Research into the molecular structures and chemical properties of compounds related to this compound provides insights into their potential applications. For example, the study of triarylamine-bearing poly (1, 4-phenylenevinylene) demonstrated the preparation of polymers with triarylamine pendant groups, which could inform the design and synthesis of novel materials based on this compound derivatives (Kurata et al., 2007).
properties
IUPAC Name |
1-(2-methoxyethyl)indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCDCABFPLRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)

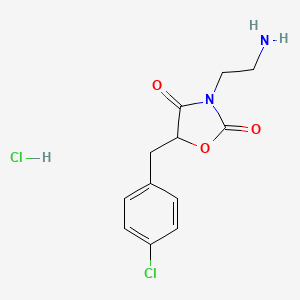
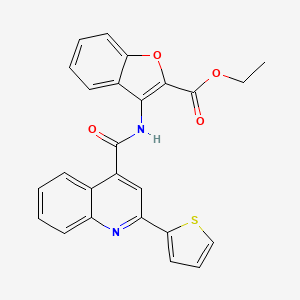
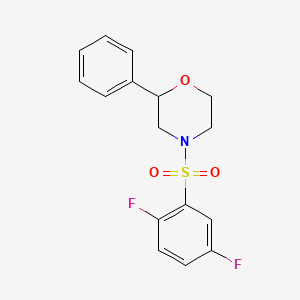
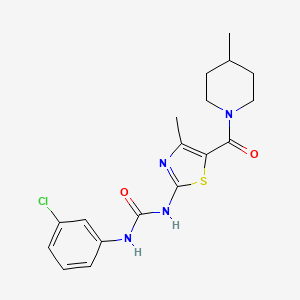

![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)
![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)
![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)